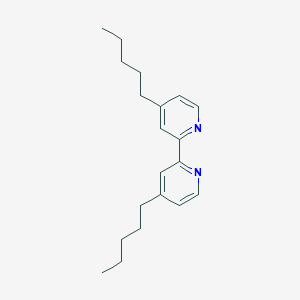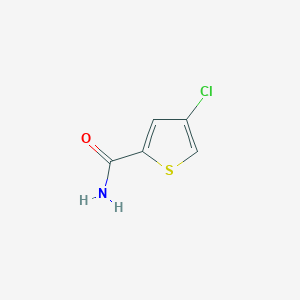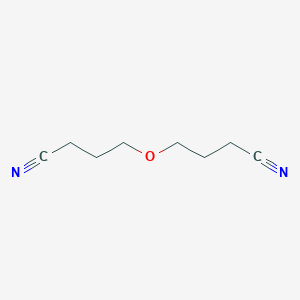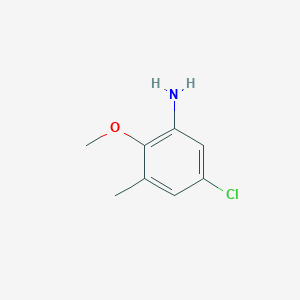
5-Chloro-2-methoxy-3-methylaniline
描述
5-Chloro-2-methoxy-3-methylaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, featuring a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2-methoxy-3-methylaniline to introduce a nitro group, followed by reduction to form the amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Halogenation: The chloro group can be introduced via halogenation of the intermediate compound. This can be done using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-3-methylaniline often involves large-scale nitration and reduction processes, followed by halogenation. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-2-methoxy-3-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to remove the chloro group or to modify the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro, methoxy, or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as bromine, iodine, or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or demethylated products.
Substitution: Various substituted anilines depending on the reagents used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry:
- Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 5-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity for molecular targets.
相似化合物的比较
2-Methoxy-5-methylaniline: Similar structure but lacks the chloro group.
5-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.
3-Chloro-2-methoxyaniline: Similar structure but with different positioning of the chloro and methoxy groups.
Uniqueness: 5-Chloro-2-methoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of the chloro, methoxy, and methyl groups provides a distinct set of chemical properties that can be leveraged in various synthetic and research contexts.
属性
IUPAC Name |
5-chloro-2-methoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZXLZOFWWVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
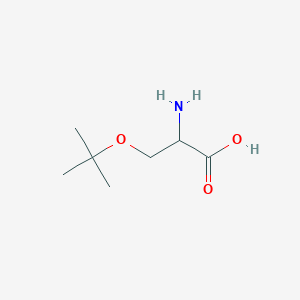
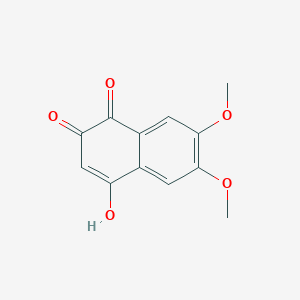
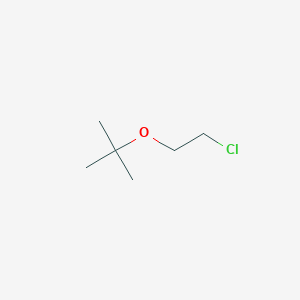
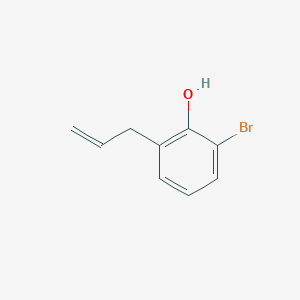
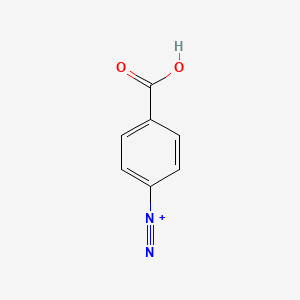
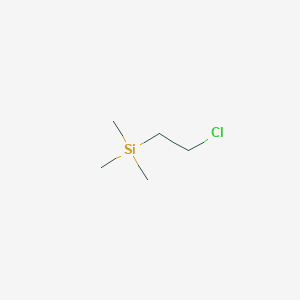
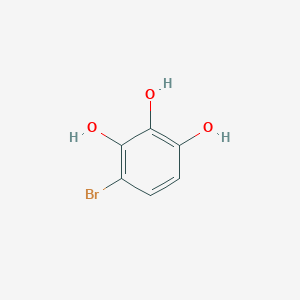
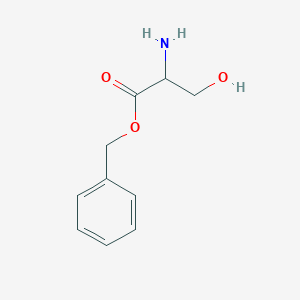
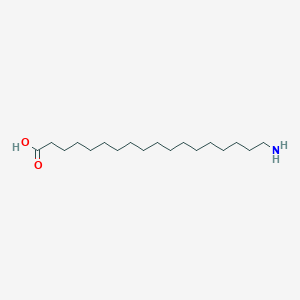
![Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B3187800.png)

